B1578063 Beta-defensin 4

Beta-defensin 4

Cat. No.: B1578063
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 4 is a cationic, cysteine-rich antimicrobial peptide (AMP) belonging to the innate immune system's defense arsenal. It is a potent, broad-spectrum antibiotic peptide with activity against Gram-negative bacteria, including E. coli . Unlike some other defensins, its expression is inducible in response to microbial challenges and inflammatory signals . This peptide contributes to host defense through multiple mechanisms. Its primary antimicrobial action is believed to be the charge-dependent disruption of the microbial membrane, leading to depolarization and cell lysis . Structurally, this compound is characterized by three pairs of intramolecular disulfide bonds, yet it displays a unique conformation compared to other human beta-defensins, which may influence its functional properties . This product is a disulfide-linked monomeric protein consisting of the 37-amino acid mature peptide chain (aa 23-72 of the full prepropeptide) with a molecular weight of approximately 4.4-6 kDa . It is offered at a high purity of >95% . In research, Recombinant this compound is a critical tool for studying the innate immune response to bacterial infections, particularly in epithelial tissues . Its role extends beyond direct microbial killing, as it acts as a link between innate and adaptive immunity by exhibiting chemotactic activity, for instance, by attracting immature dendritic cells . Investigations into its function are relevant for developing novel therapeutic strategies and understanding its potential as a biomarker for infectious diseases . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

QIINNPITCMTNGAICWGPCPTAFRQIGNCGHFKVRCCKIR

Origin of Product

United States

Genomic Organization and Expression of Beta Defensin 4 Defb4/defb4a/hbd4

Genomic Localization of Beta-defensin 4 Gene Clusters

The genomic arrangement of the DEFB4 gene is a key factor influencing its function and regulation. Its location within a dynamic region of the human genome contributes to its variability among individuals.

Chromosomal Location (e.g., human chromosome 8p23.1)

The gene encoding this compound (DEFB4) is located within a cluster of other beta-defensin genes on the short arm of human chromosome 8, specifically at the cytogenetic band 8p23.1. researchgate.netgenecards.orggenecards.org This region is known to be genetically complex, containing multiple defensin (B1577277) genes, including both alpha- and beta-defensin subfamilies. nih.govsemanticscholar.org The defensin genes on chromosome 8p23.1 are organized into distinct clusters. semanticscholar.orgresearchgate.net

Gene Details Information
Gene Name DEFB4A, DEFB4B
Protein Name This compound
Organism Homo sapiens (Human)
Chromosomal Locus 8p23.1 researchgate.netgenecards.orggenecards.org

Gene Copy Number Variation and Association with Biological Phenotypes

A significant feature of the beta-defensin gene cluster at 8p23.1 is its susceptibility to copy number variation (CNV). researchgate.netroyalsocietypublishing.org This means that the number of copies of the DEFB4 gene can vary among individuals in a population. nih.gov Studies have shown that the entire beta-defensin cluster region can vary, with diploid copy numbers ranging from two to twelve. nih.govnih.gov

This variation in gene dosage is not benign and has been linked to several biological phenotypes and disease susceptibilities. royalsocietypublishing.org The number of DEFB4 gene copies often correlates with the level of its transcript and protein expression. researchgate.netnih.gov For instance, higher copy numbers of DEFB4 have been associated with a slower progression to AIDS in certain patient cohorts, suggesting a role in HIV defense. nih.govresearchgate.net Conversely, variations in beta-defensin copy numbers have also been implicated in inflammatory conditions like psoriasis. royalsocietypublishing.org These associations highlight the functional importance of DEFB4 gene dosage in human health and disease. nih.gov

Transcriptional Regulation of this compound Gene Expression

The expression of DEFB4 is tightly controlled, allowing it to be produced when and where it is needed to combat infection and modulate inflammation. This regulation occurs primarily at the level of gene transcription.

Basal and Inducible Expression Profiles

Under normal, non-inflammatory conditions, the basal expression of DEFB4 is generally low or undetectable in many epithelial tissues. nih.govnih.gov This is in contrast to other defensins, such as Beta-defensin 1, which is often constitutively expressed. nih.gov The expression of DEFB4 is, however, highly inducible. researchgate.net Its production can be significantly upregulated in response to specific stimuli, particularly infectious agents and inflammatory mediators. nih.govresearchgate.net For example, infection with both gram-positive and gram-negative bacteria can trigger a substantial increase in DEFB4 mRNA expression in respiratory epithelial cells. researchgate.net This inducible nature allows for a rapid and localized antimicrobial response at sites of infection. wikipedia.org

Regulatory Pathways and Signaling Mechanisms

The induction of DEFB4 gene expression is governed by complex signaling pathways that are activated by pathogen-associated molecular patterns (PAMPs) and host-derived inflammatory signals. While the regulation of Beta-defensin 2 (also encoded by a DEFB4 gene) has been studied extensively, specific pathways for HBD-4 are also being elucidated. Studies have shown that its induction can be mediated by protein kinase C, distinguishing it from other defensins like HBD-2 and HBD-3 which are more reliant on NF-κB or STAT pathways, respectively. nih.gov

A primary mechanism for sensing microbial presence and initiating a defensin response is through the Toll-like receptor (TLR) family of pattern recognition receptors. frontiersin.org TLRs recognize conserved molecular structures on pathogens, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and trigger downstream signaling cascades. frontiersin.orgnih.gov

The activation of TLRs, particularly TLR2 and TLR4, is a key driver of beta-defensin induction. nih.govnih.gov For instance, LPS recognition by TLR4 can initiate a signaling pathway that leads to the activation of transcription factors, which in turn bind to the promoter region of the DEFB4 gene to drive its expression. frontiersin.orgoup.com This TLR-mediated pathway is crucial for the upregulation of beta-defensins in monocytes and epithelial cells in response to bacterial challenges, effectively linking pathogen detection to the production of antimicrobial peptides. nih.govnih.govoup.com

Regulatory Factor Role in DEFB4 Expression
Basal Expression Generally low or undetectable in most tissues. nih.govnih.gov
Inducible Expression Strongly upregulated by bacterial infection and inflammatory stimuli. researchgate.netwikipedia.org
TLR Signaling TLR2 and TLR4 activation by microbial products is a major induction pathway. nih.govnih.gov
Transcription Factors Pathways involving protein kinase C are implicated. nih.gov

An in-depth examination of the regulatory mechanisms governing the expression of human this compound (DEFB4), an antimicrobial peptide crucial to the innate immune system.

2

The expression of the DEFB4 gene, which encodes for the human this compound protein (also known as human Beta-defensin 2 or hBD-2), is tightly controlled by a complex network of signaling pathways and transcription factors. This regulation allows for its rapid induction in response to inflammatory and microbial signals, positioning it as a key effector molecule at epithelial surfaces.

2 Nuclear Factor-kappa B (NF-κB) Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone in the regulation of DEFB4 expression. nih.gov This protein complex controls the transcription of various pro-inflammatory genes, including cytokines and chemokines, and is pivotal in mediating inflammatory responses. nih.govmdpi.com Activation of the NF-κB pathway is initiated by stimuli such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as bacterial components like lipopolysaccharide (LPS). nih.govfrontiersin.org

Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. biorxiv.org This degradation releases the NF-κB dimer, most commonly the p50-p65 heterodimer, allowing it to translocate into the nucleus. frontiersin.orgbiorxiv.org Once in the nucleus, NF-κB binds to specific sites in the DEFB4 promoter region, a crucial event for the induction of gene expression. nih.govfrontiersin.org For instance, co-stimulation with TNF-α has been shown to induce the binding of NF-κB to two specific sites in the DEFB4 promoter. nih.gov The complete abolition of hBD-2 promoter activation by IL-1β and bacterial stimuli occurs when these NF-κB binding sites are mutated, highlighting their critical role. frontiersin.org

Interestingly, research suggests a differential utilization of NF-κB signaling pathways in response to different types of bacteria. Oral pathogenic bacteria appear to preferentially use the IKKα pathway of NF-κB for hBD-2 induction in gingival epithelial cells. researchgate.net

3 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also central to the regulation of DEFB4 expression. These pathways convert extracellular signals into a wide range of cellular responses. researchgate.net Several studies have demonstrated that stimuli inducing DEFB4 expression, such as bacterial components and pro-inflammatory cytokines, trigger a robust activation of the MAPK cascade. biorxiv.orgnih.gov

Key MAPK components, including c-Jun N-terminal kinases (JNK1/2), extracellular signal-regulated kinases (ERK1/2), and p38, are phosphorylated upon stimulation, which correlates with an increase in β-defensin expression. biorxiv.orgresearchgate.net For example, the induction of hBD-2 by the commensal oral bacterium Fusobacterium nucleatum has been shown to involve MAPK pathways. researchgate.net Furthermore, the transcriptional activation of the DEFB4 gene by Interleukin-1 alpha (IL-1α) in human middle ear epithelial cells is mediated through a specific cascade involving Src-dependent Raf-MEK1/2-ERK signaling. nih.gov

Activation of the MAPK pathway can also lead to the activation of Activator Protein-1 (AP-1), another transcription factor with binding sites in the DEFB4 promoter. nih.govbiorxiv.org The synergistic induction of hBD-2 by TNF-α and IL-17A involves a p38 MAPK-dependent accumulation of the transcriptional cofactor IκBζ. nih.gov

4 Protein Kinase C (PKC) Pathway

The Protein Kinase C (PKC) pathway has been identified as a distinct signaling route for the induction of DEFB4. PKC enzymes are a family of kinases that mediate a variety of cellular signals, including those related to proliferation, differentiation, and apoptosis. youtube.com

Research has shown that DEFB4 induction can be specifically mediated by PKC, separate from the NF-κB or STAT pathways that are associated with other defensins. frontiersin.org This is supported by findings that phorbol (B1677699) 12-myristate 13-acetate (PMA), a potent activator of PKC, up-regulates the expression of HBD-4 in human respiratory epithelial cells. nih.govnih.gov The mechanism can also be linked to other pathways, as PMA is known to be capable of activating NF-κB. nih.gov In keratinocytes, certain activators have been found to stimulate PKC, leading to the activation of the AP-1 transcription factor and subsequent DEFB4 (hBD-2) gene activation. mdpi.com

5 Epigenetic Regulation

The expression of the DEFB4 gene is also subject to epigenetic control, which involves modifications to DNA or its associated histone proteins that regulate gene accessibility and transcription without altering the DNA sequence itself. wikipedia.orgnih.gov These modifications include DNA methylation and histone modifications like acetylation and methylation. frontiersin.orgwikipedia.orggenecards.org

Studies have revealed that hypermethylation of CpG dinucleotides within the DEFB4 gene promoter is associated with reduced or silenced gene expression. genecards.org This has been observed in certain pathological conditions, such as oral carcinoma and prostate cancer cells, where decreased expression of hBD-2 is linked to DNA hypermethylation. mdpi.comgenecards.org

Histone modifications also play a significant role. Histone deacetylases (HDACs) can remove acetyl groups from histones, leading to chromatin compaction and gene silencing. In the context of infections, such as with Leishmania donovani, the downregulation of DEFB4 has been observed, which is linked to epigenetic modifications mediated by HDACs. Conversely, active histone marks, such as H3K9Ac and H3K4me3, are associated with gene expression, while repressive marks like H3K27me3 are linked to silencing. The interplay of these epigenetic marks provides a dynamic layer of control over DEFB4 transcription.

6 Role of Oct-1

The transcription factor Octamer-binding transcription factor 1 (Oct-1) is another key player in the regulation of DEFB4 expression. Research has demonstrated that a constitutive, non-inducible binding of Oct-1 to the DEFB4 promoter is crucial for the synergistic induction of hBD-2 by the cytokines IL-17A and TNF-α in human keratinocytes. nih.gov This finding indicates that Oct-1 acts as a foundational transcription factor, essential for integrating signals from multiple inflammatory pathways to mount a robust defensin response. nih.govbiorxiv.org

3 Inducing Factors and Stimuli

The expression of DEFB4 is inducible, meaning its production is significantly upregulated from a low basal level in response to specific challenges. This inducibility is a hallmark of its role in the first line of defense at epithelial barriers.

1 Microbial Challenge (Bacterial, Fungal, Viral)

Direct contact with a wide array of microorganisms is a primary stimulus for DEFB4 expression.

Bacterial Challenge : Both Gram-positive and Gram-negative bacteria, or their components like LPS, are potent inducers of DEFB4. frontiersin.orgnih.gov Pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and nontypeable Haemophilus influenzae have been shown to upregulate its expression in epithelial cells. frontiersin.orgmdpi.com Commensal bacteria, including Fusobacterium nucleatum, also induce DEFB4, suggesting a role in maintaining microbial homeostasis at mucosal surfaces. researchgate.net

Fungal Challenge : Fungal pathogens are also recognized as triggers for DEFB4 expression. The peptide exhibits potent antimicrobial activity against the yeast Candida albicans. nih.gov Studies in murine models have shown elevated levels of the mouse ortholog of HBD-4 following infection with Candida, indicating a conserved antifungal defense mechanism.

Viral Challenge : The expression of DEFB4 is also upregulated in response to viral infections. Respiratory viruses, including influenza virus, respiratory syncytial virus (RSV), adenoviruses, and rhinovirus, have been shown to induce hBD-2. More recently, increased levels of HBD-4 have been observed in patients with COVID-19, suggesting its involvement in the host response to SARS-CoV-2 infection.

Pro-inflammatory Cytokines (e.g., TNF-α, IL-1α)

The expression of this compound (also known as Human Beta-defensin 2, hBD-2) is significantly upregulated by pro-inflammatory cytokines, which are key signaling molecules in the immune response. Tumor necrosis factor-alpha (TNF-α) and Interleukin-1 alpha (IL-1α) are potent inducers of DEFB4 gene expression. nih.gov In human keratinocytes, TNF-α, particularly in synergy with IL-17A, strongly induces DEFB4 expression through signaling pathways involving NF-κB and AP-1 transcription factors. nih.gov This response is a crucial part of the skin's defense mechanism during inflammation. nih.govnih.gov

Similarly, in the intestinal epithelium, macrophage-derived IL-1α can significantly increase the expression of DEFB4. nih.gov Interleukin-1 beta (IL-1β), a closely related cytokine, has also been shown to upregulate hBD-2 in intestinal cells. nih.gov This cytokine-mediated induction allows epithelial surfaces to rapidly produce antimicrobial peptides at sites of infection or injury, thereby contributing to the innate immune barrier. mdpi.com The stimulatory effects of these cytokines are part of a broader inflammatory cascade designed to protect tissues from pathogens. mdpi.com

CytokineAffected Cell/Tissue TypeObserved Effect on DEFB4 ExpressionKey Signaling Pathways
TNF-αKeratinocytesStrong synergistic induction (with IL-17A)NF-κB, AP-1
IL-1α / IL-1βIntestinal EpitheliumSignificant upregulationNF-κB
IL-1βTrophoblast Cells, Endometrial Epithelial CellsDrives expressionNot specified
Lipopolysaccharide (LPS) and Peptidoglycans

Microbial products are powerful stimuli for DEFB4 expression. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a well-documented inducer. nih.govfrontiersin.org LPS triggers DEFB4 expression in various epithelial cells, including keratinocytes and vaginal squamous epithelial cells, through the activation of Toll-like receptor 4 (TLR4). nih.govkoreamed.orgbohrium.comscienceopen.com This response is a primary mechanism by which the innate immune system recognizes the presence of Gram-negative bacteria and mounts a defense. scienceopen.com

While LPS is a potent inducer, components of Gram-positive bacteria, such as peptidoglycan (PGN) and lipoteichoic acid (LTA), also stimulate an inflammatory response, which can involve defensin expression. mdpi.com The induction of DEFB4 by these microbial moieties is often mediated by pattern recognition receptors (PRRs) like TLR2, which recognizes lipoproteins, leading to the activation of intracellular signaling pathways that culminate in the transcription of the DEFB4 gene. mdpi.com This allows the host to respond to a broad spectrum of bacterial pathogens.

Hormonal Influence

The expression of this compound is subject to hormonal regulation, particularly by the female sex hormones estrogen and progesterone (B1679170). nih.govasm.org The influence of these hormones is tissue-specific and can be complex. For instance, estrogen has been found to increase DEFB4A expression in primary human uterine epithelial cells. nih.gov However, in the human vagina, estrogen alone may decrease its expression, while in the presence of LPS, it can enhance it. nih.govkoreamed.org

Progesterone has also been shown to modulate DEFB4 expression. In vaginal epithelial cell cultures, progesterone appeared to moderately decrease the LPS-induced expression of hBD-2 mRNA. koreamed.org This hormonal influence on defensin expression suggests a mechanism by which the innate immune defenses in the female reproductive tract are modulated throughout the menstrual cycle, potentially creating windows of varying susceptibility to infection. nih.gov

Endogenous Danger Signals

The immune system can be activated not only by microbial products but also by endogenous molecules released from stressed or dying cells, known as Damage-Associated Molecular Patterns (DAMPs) or alarmins. nih.govresearchgate.net Beta-defensins, including DEFB4, can be induced upon exposure to these endogenous danger signals. nih.gov These signals alert the immune system to tissue damage, initiating an inflammatory response even in the absence of infection. While the general principle that DAMPs can induce defensins is established, the specific endogenous signals that directly regulate DEFB4 expression are an area of ongoing research. Molecules such as high-mobility group box 1 (HMGB1), ATP, and certain heat-shock proteins are recognized as key DAMPs that trigger inflammation. nih.gov

Tissue-Specific and Cell-Type Specific Expression of this compound

The expression of this compound is not uniform throughout the body but is instead characterized by a distinct pattern of tissue and cell-type specificity, primarily concentrated at epithelial barriers and within certain immune cell populations.

Epithelial Cell Expression (Keratinocytes, Intestinal, Respiratory, Genitourinary)

DEFB4 is predominantly expressed by epithelial cells, which form the primary barrier against the external environment. frontiersin.org

Keratinocytes : In the skin, keratinocytes are a major source of DEFB4. researchgate.net While expression is low in healthy, intact skin, it is strongly induced in response to inflammation, injury, or bacterial contact, such as with Pseudomonas aeruginosa. nih.govbohrium.comresearchgate.net

Intestinal Epithelium : Enterocytes, the epithelial cells lining the small and large intestines, express DEFB4. nih.gov Its expression is induced by pro-inflammatory cytokines and bacterial stimuli, playing a role in maintaining gut homeostasis and defending against enteric pathogens. nih.govnih.gov

Respiratory Epithelium : The epithelial cells of the respiratory tract, including the trachea, express DEFB4, contributing to the defense of the lungs against inhaled pathogens. frontiersin.org

Genitourinary Epithelium : DEFB4 is expressed in the epithelial linings of the genitourinary tract. It has been identified in the human vagina and cervix, where its expression is influenced by microbial signals and hormones, forming part of the mucosal defense system. nih.govkoreamed.orgnih.gov

Expression in Immune Cells (Dendritic Cells, Macrophages, Monocytes)

While primarily an epithelial peptide, DEFB4 expression has also been documented in certain immune cells, suggesting a more direct role in modulating immune responses.

Dendritic Cells : Immature dendritic cells, which are key antigen-presenting cells that link innate and adaptive immunity, have been shown to express DEFB4. nih.govmdpi.com

Macrophages : Alveolar macrophages can show intense expression of hBD-1, and hBD-2 (DEFB4) expression can be induced. researchgate.net

Monocytes : Freshly isolated blood monocytes express DEFB4 peptide, and its mRNA expression can be increased by stimulation with IFN-γ and/or LPS. researchgate.net This suggests that monocytes, as precursors to macrophages and dendritic cells, can contribute to defensin-mediated immunity upon encountering inflammatory signals. nih.gov

Tissue/Cell TypeExpression LevelKey Inducers
KeratinocytesInducibleTNF-α, IL-1α, LPS, Bacterial infection
Intestinal EpitheliumInducibleIL-1α, Bacterial stimuli
Respiratory EpitheliumInducibleInflammatory stimuli
Genitourinary EpitheliumConstitutive/InducibleLPS, Hormones
Dendritic Cells (Immature)Low/InducibleMaturation signals
Macrophages (Alveolar)InducibleIFN-γ, LPS
MonocytesLow/InducibleIFN-γ, LPS

Expression in Specific Organ Systems

The expression of this compound (DEFB4), also known as Human Beta-defensin 2 (hBD-2), is predominantly observed in epithelial tissues, where it serves as a crucial component of the innate immune system. Its expression profile varies significantly across different organ systems, often being induced by inflammatory stimuli and microbial challenges.

Lung

This compound is notably expressed in the epithelial cells lining the respiratory tract. genecards.org Studies have shown higher expression levels in the distal parenchyma of the lung, trachea, and tonsils, with lower levels detected in the pharynx, adenoids, tongue, and larynx. genecards.org While another beta-defensin, DEFB1, is constitutively expressed in the human airway epithelium, DEFB4 exhibits a strong inducible expression pattern in response to inflammatory signals. atsjournals.org

The expression of DEFB4 in the lung is linked to the host's defense against a wide array of pathogens, including bacteria, fungi, and enveloped viruses that can infect the respiratory tract. atsjournals.orgmaayanlab.cloud For instance, human lung epithelial cells have been shown to secrete DEFB4 in response to Brucella abortus and cytokines produced by infected monocytes. nih.gov Similarly, its expression is induced in A549 lung cells by Streptococcus pneumoniae. nih.gov

Research has also explored the connection between DEFB4 expression and chronic obstructive pulmonary disease (COPD). Genomic copy number variations of the β-defensin gene cluster, which includes DEFB4, have been shown to correlate with baseline DEFB4 mRNA expression levels in respiratory epithelial cells. atsjournals.org Individuals with higher copy numbers (five or more) demonstrate a significant upregulation of DEFB4 transcription in response to inflammatory mediators like tumor necrosis factor-alpha (TNF-α), leading to enhanced antimicrobial activity in vitro. atsjournals.org Interestingly, a higher copy number of the DEFB4 gene has been associated with an increased risk for COPD. atsjournals.org In contrast, another study found no significant difference in DEFB4 mRNA levels between patients with COPD and healthy controls. plos.org

Summary of this compound (DEFB4/hBD-2) Expression in the Lung

LocationExpression LevelRegulationAssociated ConditionsReference
Distal Lung Parenchyma, Trachea, TonsilsHighInducible by inflammatory stimuli (e.g., TNF-α, bacterial components)Infections, COPD genecards.orgatsjournals.org
Pharynx, Adenoid, Tongue, LarynxLowInducible- genecards.org
Nasal/Bronchial Epithelial CellsBaseline expression correlates with gene copy numberStrongly induced by inflammatory signals in individuals with high gene copy numbersCOPD atsjournals.org

Male Reproductive Tract

The expression of beta-defensins is a significant feature of the male reproductive tract (MRT), where they contribute to both host defense and fertility. nih.gov A high expression level of various β-defensins is found in the epididymis, suggesting a role in sperm maturation. nih.gov However, the expression of DEFB4 specifically within the human MRT is less consistently reported compared to other beta-defensins.

Studies in rats have indicated that the ortholog, Defb4, shows virtually no expression in the testis or epididymis, being more restricted to the respiratory and upper gastrointestinal tracts. physiology.org This is in contrast to most other rat β-defensins, which are preferentially expressed in the male reproductive system. physiology.org In humans, while the broader family of beta-defensins is expressed in the prostate, testes, and on sperm, providing protection against infections, specific data on DEFB4 expression throughout the human MRT is not as extensively detailed in the provided research. nih.gov Defensins, in general, are known to be involved in various reproductive processes, including sperm maturation and motility. nih.gov

Ocular Surface

The ocular surface, comprising the cornea and conjunctiva, is constantly exposed to potential pathogens and relies on a robust innate immune system. This compound is an integral part of this defense mechanism. nih.gov It is expressed by the epithelial cells of both the cornea and conjunctiva. nih.govnih.govfrontiersin.org

Studies have detected DEFB4 (hBD-2) mRNA in corneal and conjunctival samples. nih.govarvojournals.org Its expression can be upregulated in inflammatory conditions. For example, increased expression of DEFB4 has been noted in the conjunctival epithelial cells of patients with Sjögren syndrome, a condition associated with severe dry eye and ocular surface inflammation. nih.gov This upregulation is thought to be a result of increased activity of proinflammatory cytokines at the ocular surface. nih.gov While some studies show that DEFB4 is frequently detected in corneal epithelial cultures, its presence in healthy, non-inflamed conjunctival tissue can be less common. arvojournals.org This suggests that its expression on the ocular surface is tightly regulated and likely induced upon microbial or inflammatory challenge.

Summary of this compound (DEFB4/hBD-2) Expression on the Ocular Surface

LocationConditionExpression StatusReference
Corneal EpitheliumHealthy & InfectedExpressed; detected in most cultures and some fresh tissue nih.govarvojournals.org
Conjunctival EpitheliumHealthyDetected, but less frequently than in cornea nih.govarvojournals.org
Conjunctival EpitheliumSjögren Syndrome (Dry Eye)Increased expression nih.gov

Developmental Regulation of Expression

The expression of beta-defensins, including DEFB4, is subject to developmental regulation, indicating that their roles may vary at different stages of life. Evidence suggests that the expression levels of these antimicrobial peptides can be influenced by age and developmental status.

In studies of the rat male reproductive tract, the expression of many β-defensins was found to be developmentally regulated, with levels increasing with age and enhanced expression observed during sexual maturation. physiology.org This aligns with their proposed dual role in host defense and fertility, which becomes more critical upon reaching sexual maturity. physiology.org

In humans, developmental regulation of DEFB4 has been observed in the perinatal period. Studies have found that preterm neonates have lower levels of human beta-defensin-2 in their cord blood compared to term neonates. nih.gov This finding is significant as it suggests a potential link between lower DEFB4 levels and an increased susceptibility to late-onset sepsis in preterm infants, highlighting the importance of this peptide in early-life immunity. nih.gov Furthermore, β-defensin expression has been documented pre-birth in other species like sheep, with expression peaking just before birth, suggesting a role in preparing the neonate for the microbial challenges of the external environment. frontiersin.org

Antimicrobial Mechanisms of Beta Defensin 4

Broad-Spectrum Antimicrobial Activity

Beta-defensin 4 exhibits a wide range of antimicrobial activity, effectively targeting various microorganisms. This broad efficacy is a hallmark of many defensins, enabling them to provide a first line of defense against invading pathogens.

Human this compound (hBD-4) has demonstrated effectiveness against Gram-positive bacteria. Its expression can be upregulated in response to infections by these bacteria researchgate.net. While detailed quantitative data for hBD-4 alone is limited, a chimeric peptide constructed from hBD-3 and hBD-4 showed enhanced bactericidal activity against several Gram-positive strains, including Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, when compared to the parent defensins. Research on a synthetic chicken avian β-defensin-4 (sAvBD-4) showed it inhibited the growth of several Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.

Table 1: Efficacy of this compound and Related Peptides Against Gram-Positive Bacteria

Peptide Bacterium Measurement Value
Chimeric hBD-3/hBD-4 Staphylococcus aureus ATCC 29213 LD90 4.8 µg/ml
Chimeric hBD-3/hBD-4 Enterococcus faecium ATCC 29212 LD90 7.0 µg/ml
Chimeric hBD-3/hBD-4 Enterococcus faecalis ATCC 6057 LD90 7.5 µg/ml
sAvBD-4 Staphylococcus epidermidis MIC 25 µg/ml
sAvBD-4 MRSA MIC 50 µg/ml
sAvBD-4 Streptococcus bovis MIC 100 µg/ml

MIC: Minimum Inhibitory Concentration, LD90: Lethal Dose for 90% of bacteria.

This compound is particularly potent against Gram-negative bacteria, with research highlighting its strong activity against Pseudomonas aeruginosa. Synthetic hBD-4 has been identified as one of the most active antimicrobial peptides against this bacterium researchgate.net. Studies have shown that hBD-4, expressed by a recombinant virus, can effectively curb the growth of P. aeruginosa both in laboratory settings and in animal models researchgate.net. A chimeric peptide of hBD-3 and hBD-4 also exhibited significant activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

Table 2: Efficacy of this compound and Related Peptides Against Gram-Negative Bacteria

Peptide Bacterium Measurement Value
hBD-4 Pseudomonas aeruginosa MIC 4.1 µg/ml
Chimeric hBD-3/hBD-4 Escherichia coli ATCC 25922 LD90 4.5 µg/ml
Chimeric hBD-3/hBD-4 Pseudomonas aeruginosa ATCC 15442 LD90 5.2 µg/ml
Chimeric hBD-3/hBD-4 Klebsiella pneumoniae ATCC 700603 LD90 3.5 µg/ml
sAvBD-4 Klebsiella pneumoniae MIC 25 µg/ml
sAvBD-4 Shigella sonnei MIC 25 µg/ml
sAvBD-4 Salmonella typhimurium MIC 50 µg/ml
sAvBD-4 Escherichia coli MIC 50 µg/ml

MIC: Minimum Inhibitory Concentration, LD90: Lethal Dose for 90% of bacteria.

The antifungal properties of this compound contribute to its broad antimicrobial profile. Research has demonstrated its activity against the opportunistic yeast Candida albicans. One study determined the minimum fungicidal concentration (MFC) of native hBD-4 required to kill this fungus. Furthermore, synthetic avian β-defensin-4 has also shown fungicidal potential against C. albicans.

Table 3: Antifungal Efficacy of this compound and Related Peptides

Peptide Fungus Measurement Value (µM)
Native hBD-4 Candida albicans MFC >10

MFC: Minimum Fungicidal Concentration, MIC: Minimum Inhibitory Concentration.

While the antibacterial and antifungal activities of hBD-4 are more extensively documented, its role in combating enveloped viruses is an emerging area of research. The antiviral effects of hBD-4 have not been as thoroughly explored as those of other human beta-defensins such as hBD-2 and hBD-3 nih.gov. However, there is evidence to suggest that beta-defensins, as a family, play a role in antiviral defense. For instance, a peptide derived from mouse this compound has demonstrated activity against coronaviruses like MERS-CoV and SARS-CoV-2 nih.gov. The mechanisms by which beta-defensins inhibit enveloped viruses can include direct interaction with the viral envelope or interference with viral entry into host cells. It is important to note that the antiviral activity of defensins can be virus-specific and may not always involve direct disruption of the virion nih.gov. Further research is needed to fully elucidate the specific antiviral capabilities and mechanisms of hBD-4 against a range of enveloped viruses.

Molecular Mechanisms of Action

The antimicrobial effects of this compound are rooted in its molecular interactions with microbial cells, primarily targeting the cell membrane.

The primary mechanism of action for this compound, like other defensins, involves the electrostatic attraction between the cationic peptide and the negatively charged components of microbial cell membranes researchgate.netmdpi.com. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which contribute to their net negative charge. This charge difference facilitates the initial binding of the positively charged BD-4 to the microbial surface.

Following this initial binding, BD-4 is thought to insert into the lipid bilayer, leading to membrane permeabilization and disruption mdpi.com. This disruption can manifest as the formation of pores or channels within the membrane, leading to the leakage of essential intracellular contents, such as ions and metabolites, and ultimately causing cell death researchgate.netmdpi.com. The salt sensitivity of hBD-4's antimicrobial activity supports this electrostatic interaction model, as high salt concentrations can interfere with the initial binding of the defensin (B1577277) to the bacterial membrane researchgate.net. While the tertiary structures of human β-defensins may not favor the classic "barrel-stave" pore formation mechanism, it is believed that their interaction leads to a destabilization of the membrane nih.gov. This disruption of membrane integrity is a key factor in the broad-spectrum antimicrobial activity of this compound.

Membrane Interaction and Disruption

Electrostatic Binding to Negatively Charged Microbial Membranes

As a cationic peptide, this compound possesses a net positive charge, which drives its initial electrostatic attraction to the anionic surfaces of microbial membranes. mdpi.comfrontiersin.orgresearchgate.net These surfaces are rich in negatively charged molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, providing a strong electrostatic impetus for the binding of BD-4. researchgate.net This initial binding is a critical prerequisite for the subsequent disruptive actions of the peptide.

Pore Formation and Membrane Permeabilization

Following electrostatic binding, this compound is thought to induce the formation of pores or channels within the microbial membrane, leading to its permeabilization. mdpi.comresearchgate.netnih.gov While the precise architecture of these pores for BD-4 has not been definitively elucidated, general models for antimicrobial peptide action, such as the "barrel-stave" or "toroidal pore" models, are often proposed. nih.govresearchgate.net In the barrel-stave model, the defensin molecules insert into the membrane and aggregate to form a barrel-like channel. The toroidal pore model suggests that the defensins, along with the lipid molecules, bend to create a pore, with the polar heads of the lipids lining the channel. Regardless of the exact model, the outcome is a loss of membrane integrity. mdpi.com

Cytoplasmic Leakage and Cell Death Induction

The formation of pores in the microbial membrane inevitably leads to the leakage of essential cytoplasmic contents, including ions, ATP, and genetic material. mdpi.com This disruption of the cell's internal environment and the collapse of the electrochemical gradient across the membrane are catastrophic for the microbe, ultimately culminating in cell death. mdpi.comfrontiersin.org

Targeting Intracellular Components

Emerging evidence suggests that the antimicrobial activity of this compound and its analogs may not be limited to membrane disruption. Studies with analogs of human this compound (HBD-4) have shown that these peptides can accumulate in the cytosol of bacteria. nih.gov Once inside, they have the potential to bind to anionic molecules such as nucleic acids, which could interfere with various cellular processes and contribute to cell death. nih.gov A chimeric peptide constructed from parts of human Beta-defensin 3 and 4 has also been suggested to have the ability to interfere with intracellular colonization during bacterial infection.

Inhibition of Microbial Cell Wall Biosynthesis (e.g., Lipid II binding)

Another potential mechanism of action for beta-defensins is the inhibition of microbial cell wall biosynthesis. This has been more extensively studied for other defensins, such as human Beta-defensin 3 (hBD-3), which has been shown to bind to Lipid II, a crucial precursor in the synthesis of the bacterial cell wall. nih.govnih.govbeilstein-journals.org By sequestering Lipid II, these defensins can halt the construction of the peptidoglycan layer, leading to a weakened cell wall and eventual lysis. nih.govbeilstein-journals.org While direct evidence for this compound binding to Lipid II is still emerging, the structural similarities among beta-defensins suggest that this may be a conserved mechanism of action. nih.gov

Influence of Environmental Factors on Activity (e.g., Salt Sensitivity)

The antimicrobial efficacy of this compound is significantly influenced by the surrounding environmental conditions, most notably the concentration of salts. Like many other beta-defensins, the activity of BD-4 is known to be salt-sensitive. researchgate.netnih.gov High concentrations of cations, such as Na+, can interfere with the initial electrostatic interaction between the cationic defensin and the negatively charged microbial membrane, thereby reducing its antimicrobial potency. nih.gov This salt sensitivity is a critical consideration for its potential therapeutic applications, as physiological salt concentrations in the body can be relatively high. nih.govresearchgate.net

Structure-Activity Relationships

Role of Disulfide Bridges in Antimicrobial Potency

This compound, like other beta-defensins, possesses a characteristic structure stabilized by three intramolecular disulfide bridges. These covalent bonds between cysteine residues are crucial for maintaining the peptide's three-dimensional fold, which consists of a three-stranded anti-parallel β-sheet. mdpi.comnih.gov This compact and stable structure is widely considered essential for the peptide's biological function, including its antimicrobial potency. The disulfide connectivity in native HBD-4 follows the typical pattern for β-defensins: Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. nih.gov

The structural integrity conferred by these disulfide bridges is thought to be a key determinant of the peptide's effectiveness. A stable and correctly folded structure is believed to be necessary for the optimal presentation of the cationic and hydrophobic residues to the microbial membrane, facilitating the initial electrostatic attraction and subsequent membrane disruption. nih.govnih.gov While the native disulfide arrangement contributes to the stability of the peptide, research indicates that it may not be optimized for maximal antimicrobial activity, suggesting a complex relationship between structure and potency. mdpi.comnih.gov

Impact of Non-Native Disulfide Connectivities

Intriguing insights into the structure-activity relationship of this compound have been revealed through studies on synthetic analogs with non-native disulfide connectivities. Contrary to the assumption that the native disulfide bridge pattern is indispensable for antimicrobial activity, research has demonstrated that HBD-4 analogs with altered disulfide bonding not only retain but can even exhibit enhanced antimicrobial potency compared to the native peptide. mdpi.comnih.govnih.gov

These findings challenge the traditional view that the native, rigid structure of defensins is paramount for their killing ability and suggest that a degree of structural plasticity might be advantageous for antimicrobial efficacy. mdpi.com

Interactive Data Table: Antimicrobial Activity of this compound and its Analogs with Non-Native Disulfide Bridges

The following table summarizes the lethal concentration (LC) in μM of native this compound (HBD4) and its analogs with one (H4-1d), two (H4-2d), and three (H4-3d) disulfide bridges against various microorganisms.

PeptideE. coliP. aeruginosaS. aureusC. albicans
HBD410>25>2525
H4-1d5555
H4-2d1012.51010
H4-3d12.51012.510

Cationic and Amphipathic Nature in Membrane Interaction

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membranes. This process is fundamentally driven by the peptide's cationic and amphipathic properties. mdpi.comfrontiersin.org HBD-4 is a highly cationic peptide, meaning it carries a net positive charge at physiological pH. researchgate.net This positive charge is crucial for the initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comresearchgate.net

This electrostatic attraction concentrates the peptide on the microbial surface, a critical first step in its antimicrobial action. mdpi.com Following this initial binding, the amphipathic nature of HBD-4 comes into play. Amphipathicity refers to the spatial separation of charged (hydrophilic) and nonpolar (hydrophobic) residues within the peptide's structure. This arrangement allows the peptide to insert into the lipid bilayer of the microbial membrane. frontiersin.org

The precise mechanism of membrane disruption by beta-defensins is still a subject of active research, with several models proposed, including the "carpet" model and the formation of "toroidal pores". nih.gov In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually leading to membrane dissolution. In the toroidal pore model, the peptides insert into the membrane and induce the formation of pores, leading to the leakage of cellular contents and ultimately, cell death. nih.gov Regardless of the exact model, the interplay between the cationic and amphipathic properties of this compound is central to its ability to compromise the structural integrity of microbial membranes and exert its potent antimicrobial activity. mdpi.comfrontiersin.org

Immunomodulatory Functions of Beta Defensin 4

Chemotactic Activity

A primary immunomodulatory function of Beta-defensin 4 is its ability to attract various immune cells to sites of infection or inflammation. This process, known as chemotaxis, is critical for initiating and shaping the subsequent immune response. Beta-defensins, including hBD-4, achieve this by acting as signaling molecules, or chemokines, that guide the migration of leukocytes. mdpi.comfrontiersin.org

Recruitment of Immune Cells (Monocytes, T-cells, Dendritic Cells, Neutrophils)

This compound exhibits chemotactic activity for a range of immune cells, thereby bridging the gap between innate and adaptive immunity. mdpi.comfrontiersin.org Studies have demonstrated that beta-defensins can attract monocytes, T-lymphocytes, immature dendritic cells, and neutrophils. mdpi.commdpi.com This recruitment is a key step in the amplification of the immune response, bringing essential effector and antigen-presenting cells to the forefront of host defense. The mouse ortholog of human this compound has been specifically shown to be chemotactic for monocytes, macrophages, and neutrophils. nih.govnih.govaai.org The attraction of these cells is dose-dependent, occurring at low concentrations similar to those of traditional chemokines. frontiersin.orgnih.govaai.org

Table 1: Chemotactic Activity of Beta-defensins on Immune Cells

Defensin (B1577277) FamilyRecruited Immune CellsReference
Beta-defensinsImmature Dendritic Cells, Memory T-cells, Monocytes, Neutrophils mdpi.comfrontiersin.org
Mouse β-defensin 4 (hBD-4 ortholog)Monocytes, Macrophages, Neutrophils nih.govnih.govaai.org

Modulation of Cytokine and Chemokine Production

In addition to recruiting immune cells, this compound can directly modulate the production of cytokines and chemokines, further shaping the inflammatory milieu. This function allows it to either amplify or regulate immune responses depending on the context.

Induction of Pro-inflammatory Cytokines (e.g., IL-1α, IL-1β, IL-6, IL-8, TNF-α, IL-18)

Beta-defensins can stimulate various cells to produce a range of pro-inflammatory cytokines. Human beta-defensins 1-4 have been shown to activate keratinocytes to produce IL-18. mdpi.com In studies involving human stem cells from exfoliated deciduous teeth (SHED), hBD-4 demonstrated a regulatory role; it could down-regulate the expression of IL-1α, IL-1β, IL-6, and TNF-α when these cells were stimulated with lipopolysaccharide (LPS). frontiersin.orgbjmu.edu.cn This suggests that hBD-4's effect can be context-dependent, potentially dampening an excessive inflammatory response. frontiersin.orgbjmu.edu.cn Similarly, the core peptide of another beta-defensin, DEFB126, was found to decrease the mRNA expression and secretion of IL-6 and TNF-α in a macrophage cell line. nih.gov

However, other beta-defensins, like hBD-3, have been shown to induce pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in human monocytes. nih.govfrontiersin.org Stimulation of human macrophages with hBD-3 also leads to the expression of tumor-promoting cytokines including IL-1α, IL-6, IL-8, and TNF-α. frontiersin.org

Induction of Anti-inflammatory Cytokines (e.g., IL-10)

The relationship between beta-defensins and the key anti-inflammatory cytokine, Interleukin-10 (IL-10), is complex. Some studies report that certain beta-defensins, such as hBD-2, can induce IL-10 production in peripheral blood mononuclear cells (PBMCs). asm.org In contrast, other research indicates that hBD-3, unlike other TLR1/2 agonists, fails to induce IL-10 in human monocytes. nih.govfrontiersin.orgmdpi.com This lack of IL-10 induction by hBD-3 may shift the immune response towards a more pro-inflammatory state. frontiersin.orgmdpi.com The ability of hBD-4 to specifically induce IL-10 is not as clearly defined in the available literature.

Regulation of Chemokine Expression (e.g., MCP-1, MIP-3α, RANTES, IP-10)

Beta-defensins can amplify the chemotactic cascade by inducing the expression of other chemokines. Analysis of PBMCs exposed to different beta-defensins revealed that each defensin induces a unique pattern of cytokine and chemokine expression. asm.org Specifically, hBD-1, hBD-2, and hBD-3 were all shown to up-regulate Monocyte Chemoattractant Protein-1 (MCP-1). asm.org HBD-2 also induced the production of RANTES (CCL5). asm.org

Macrophage Inflammatory Protein-3α (MIP-3α/CCL20), a potent chemoattractant for Langerhans cells and T-cells, and its receptor CCR6 are significantly upregulated in inflammatory conditions like psoriasis. aai.orgrupress.org Given that beta-defensins also use CCR6, there is a functional link in the recruitment of these cell types. While direct induction of MIP-3α by hBD-4 is not explicitly detailed, the shared receptor pathway highlights a coordinated system for immune cell recruitment. Furthermore, some beta-defensins can regulate chemokines like Interferon-inducible protein-10 (IP-10/CXCL10), with hBD-3 showing a potential to reduce its levels. asm.org

Table 3: Modulation of Cytokine and Chemokine Production by Beta-Defensins

DefensinTarget Cell TypeCytokine/ChemokineEffectReference
hBD-4LPS-stimulated SHEDIL-1α, IL-1β, IL-6, TNF-αDown-regulation frontiersin.orgbjmu.edu.cn
hBD-1, -2, -3PBMCsMCP-1 (CCL2)Up-regulation asm.org
hBD-2PBMCsRANTES (CCL5)Induction asm.org
hBD-2PBMCsIL-6, IL-10Induction asm.org
hBD-3Human MonocytesIL-1β, IL-6, IL-8Induction nih.govfrontiersin.org
hBD-3Human MonocytesIL-10No induction nih.govfrontiersin.org
hBD-3Human MacrophagesIL-1α, IL-6, IL-8, TNF-αInduction frontiersin.org
Human β-defensins 1-4KeratinocytesIL-18Activation mdpi.com

Influence on Immune Cell Function

This compound exerts its immunomodulatory effects by interacting with and influencing the function of several key immune cells. These interactions are critical for initiating and shaping the immune response to pathogens and other inflammatory stimuli.

Dendritic Cell Maturation and Antigen-Presenting Cell Activation

Beta-defensins, including BD-4, are instrumental in the activation and maturation of dendritic cells (DCs), which are potent antigen-presenting cells (APCs). frontiersin.orgnih.gov Murine beta-defensin 2 (the mouse ortholog of human BD-2) has been shown to induce the maturation of immature DCs by interacting with Toll-like receptor 4 (TLR-4). nih.govnih.gov This interaction leads to the upregulation of costimulatory molecules such as CD40, CD80, and CD86 on the surface of DCs. frontiersin.orgnih.gov The maturation of DCs is a critical step for the initiation of an adaptive immune response, as mature DCs are capable of efficiently presenting antigens to T cells. nih.gov Similarly, human beta-defensin 3 (hBD-3) activates professional APCs, including monocytes and myeloid dendritic cells, through its interaction with TLR1 and TLR2. nih.govpnas.org This activation results in the expression of costimulatory molecules and the production of inflammatory cytokines, further enhancing the adaptive immune response. pnas.org The ability of beta-defensins to activate APCs underscores their role in bridging the innate and adaptive immune systems. pnas.org

Table 1: Effects of Beta-defensins on Dendritic Cell Maturation and APC Activation

Beta-defensinReceptor(s)Effect on APCsKey Findings
Murine beta-defensin 2 (mBD2)TLR-4Induces maturation of immature dendritic cells.Upregulates costimulatory molecules (CD40, CD80, CD86). nih.govnih.gov
Human beta-defensin 3 (hBD-3)TLR-1, TLR-2Activates monocytes and myeloid dendritic cells.Induces expression of costimulatory molecules (CD80, CD86, CD40). nih.govpnas.org
Mouse beta-defensin 14 (MBD-14)TLR-4 (partially)Promotes dendritic cell maturation.Increases expression of CD40 and MHC-II, enhances T-cell proliferation. nih.gov

Neutrophil Apoptosis Inhibition

Beta-defensins can also influence the lifespan of neutrophils, which are key effector cells of the innate immune system. Studies have shown that some beta-defensins can suppress neutrophil apoptosis, thereby prolonging their functional activity at sites of infection. nih.govnih.gov For instance, hBD-3 has been demonstrated to potently inhibit neutrophil apoptosis. nih.govoup.comoup.com This effect is associated with the upregulation of the anti-apoptotic protein Bcl-xL and the inhibition of caspase-3 activity. nih.govnih.gov The inhibition of neutrophil apoptosis by hBD-3 is mediated through its interaction with the CC chemokine receptor 6 (CCR6). nih.govoup.comoup.com By extending the lifespan of neutrophils, beta-defensins can amplify the immune response and enhance the clearance of invading microorganisms. nih.gov

Stimulation of Keratinocytes

Keratinocytes, the primary cells of the epidermis, are not only a physical barrier but also active participants in skin immunity. Human beta-defensins -2, -3, and -4 have been found to stimulate human keratinocytes to produce a range of proinflammatory cytokines and chemokines, including IL-6, IL-10, and RANTES. frontiersin.orgnih.gov This stimulation is mediated through G protein-coupled receptors and phospholipase C. nih.gov Furthermore, these beta-defensins can induce the migration and proliferation of keratinocytes, which is crucial for wound healing. nih.govmdpi.com This process involves the phosphorylation of the epidermal growth factor receptor (EGFR) and the signal transducer and activator of transcription (STAT) proteins. nih.gov The ability of BD-4 to activate keratinocytes highlights its role in orchestrating local inflammatory and regenerative responses in the skin. nih.gov Human beta-defensins -2, -3, and -4, along with the cathelicidin (B612621) LL-37, have also been shown to activate normal human keratinocytes to secrete IL-18. aai.org

Link between Innate and Adaptive Immunity

A critical function of this compound and other beta-defensins is their ability to act as a bridge between the innate and adaptive immune systems. This connection is vital for the development of a robust and specific long-term immune response.

Bridging Immune Responses

Beta-defensins serve as a crucial link between the initial, non-specific innate immune response and the subsequent, highly specific adaptive immune response. frontiersin.orgjmb.or.kr They achieve this by recruiting and activating key cells of the adaptive immune system. frontiersin.orgnih.gov For example, beta-defensins are chemotactic for immature dendritic cells and memory T cells, attracting them to sites of microbial invasion. nih.govoup.com This recruitment is often mediated through chemokine receptors such as CCR6. frontiersin.orgnih.gov Once at the site of infection, the defensins can then promote the maturation and activation of these immune cells, as discussed earlier. This entire process ensures that the adaptive immune system is effectively engaged to combat the specific pathogen, leading to the generation of immunological memory. jmb.or.kroup.com

Role in Local Immune Surveillance

In addition to their role in active infections, beta-defensins are also involved in maintaining immune surveillance in tissues that are constantly exposed to the external environment, such as the skin and mucosal surfaces. frontiersin.orgnih.govnih.gov The constitutive or low-level expression of beta-defensins in these tissues helps to maintain a non-inflammatory environment by neutralizing the effects of continuous low-level exposure to commensal and pathogenic microbial antigens. nih.gov This basal expression contributes to the local immune barrier, preventing the establishment of infections. nih.gov In the event of an infection or injury, the expression of beta-defensins is rapidly upregulated, leading to the recruitment of immune cells and the initiation of an inflammatory response to clear the threat. frontiersin.orgnih.gov This demonstrates the dual role of beta-defensins in both maintaining homeostasis and mounting a rapid defense, highlighting their importance in local immune surveillance.

Role of Beta Defensin 4 in Biological Systems and Pathogenesis

Association with Disease States (Mechanistic and Expressional Aspects)

Infectious Diseases

Beta-defensin 4 demonstrates significant activity in the context of various infectious diseases, including necrotizing enterocolitis and HIV.

Necrotizing Enterocolitis (NEC): This severe inflammatory intestinal disease primarily affects premature infants. mdpi.com Paneth cells in the gut produce antimicrobial peptides, including β-defensins, which are crucial for maintaining intestinal homeostasis. frontiersin.org In cases of NEC, particularly in extremely low-birth-weight infants, there can be an increased expression of human beta-defensin 2 (a related β-defensin), while severe cases have been associated with low levels of hBD-2. mdpi.com This suggests that a robust β-defensin response may be a key factor in mitigating the severity of NEC. mdpi.com The antimicrobial properties of β-defensins are vital in controlling pathogenic bacteria that are often implicated in the development of this condition. childrensmercy.org

Human Immunodeficiency Virus (HIV): Beta-defensins, including BD-4, have been shown to possess anti-HIV activity. researchgate.netnih.govnih.gov They can inhibit HIV-1 replication and are induced in oral epithelial cells upon exposure to the virus. nih.gov The mechanism of action is thought to involve direct inactivation of the virus and downregulation of the CXCR4 coreceptor, which is necessary for viral entry into cells. nih.govfrontiersin.org While β-defensins in the oral mucosa may offer protection against HIV transmission, their role in the gastrointestinal tract is more complex, as their induction can also be associated with proinflammatory responses that might facilitate viral transmission. nih.gov Studies have shown that human beta-defensins 2 and 3 can inhibit HIV-1 replication in macrophages, which are a significant reservoir for the virus. frontiersin.org

Autoimmune Conditions

The involvement of this compound extends to autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.

Systemic Lupus Erythematosus (SLE): In this chronic autoimmune disease, there is evidence of the involvement of defensins in its pathogenesis. mdpi.com Research has found that a higher copy number of the DEFB4 gene, which codes for a beta-defensin, is associated with an increased susceptibility to SLE. nih.govnih.gov Elevated levels of human beta-defensin 2 have also been observed in SLE patients. aai.orgbmj.com These findings suggest that an altered defensin (B1577277) response may contribute to the immune dysregulation seen in lupus. mdpi.com

ANCA-associated Vasculitis (AAV): This group of autoimmune diseases is characterized by inflammation of small blood vessels. Similar to SLE, a higher genomic copy number of the DEFB4 gene has been linked to AAV. nih.govnih.govfrontiersin.org This association supports the role of the defensin system in the development of autoimmunity in these conditions. frontiersin.org

Cancer Pathogenesis

This compound has a dual and context-dependent role in the development and progression of cancer, particularly within the tumor microenvironment.

Role in Tumor Microenvironment and Regulation: The expression of β-defensins in various tissues has been linked to carcinogenesis. frontiersin.org this compound can exhibit opposing effects on cancer cells depending on its concentration. exp-oncology.com.ua At low concentrations, it may act as a pro-oncogenic molecule by stimulating cell proliferation and migration. exp-oncology.com.ua Conversely, at high concentrations, it can suppress tumor growth by inhibiting cell proliferation and viability. exp-oncology.com.ua

In the tumor microenvironment, defensins can act as chemoattractants for various immune cells, including T cells, dendritic cells, and monocytes. kuleuven.be This can lead to pro-inflammatory signals that may either help in anti-tumor immunity or, paradoxically, contribute to tumor-related inflammation that protects the tumor from immune surveillance. frontiersin.orgkuleuven.be For instance, Defensin β 4A (DEFB4A) has been found to be upregulated in colorectal cancer and is associated with a poor prognosis, potentially by promoting tumor growth through the regulation of immunosuppressive activity. spandidos-publications.com In contrast, some studies suggest that β-defensins can have oncolytic effects by permeabilizing tumor cell membranes and inducing apoptosis. kuleuven.be

Other Physiological Roles

Beyond its role in disease, this compound is integral to several normal physiological functions.

Reproductive System Function and Fertility

Beta-defensins play a crucial role in male reproductive health, particularly in sperm function and fertility.

Sperm Immunoprotection and Maturation: Beta-defensins are highly expressed in the male reproductive tract, especially the epididymis, where they contribute to sperm maturation. nih.govnih.govresearchgate.net They are involved in modifying the sperm surface, which is essential for gaining fertilizing ability. nih.govresearchgate.net Furthermore, beta-defensins provide an immunoprotective layer to sperm, helping them to evade the female immune system as they travel through the reproductive tract. openveterinaryjournal.commdpi.com This protection is critical for successful fertilization. openveterinaryjournal.com Androgen signaling is a key regulator of the expression of many epididymal beta-defensins. nih.gov

Wound Healing Processes

This compound is actively involved in the complex process of wound healing. Its expression is induced in the skin following injury or infection. mdpi.com It contributes to wound repair through several mechanisms, including stimulating the migration and proliferation of keratinocytes, which are essential for re-epithelialization. researchgate.netfrontiersin.orgnih.gov Additionally, beta-defensins can induce the production of various cytokines and chemokines that modulate the inflammatory response and promote angiogenesis (the formation of new blood vessels), both of which are critical for effective wound healing. mdpi.comkarger.com The expression of β-defensins is often decreased in chronic wounds, such as diabetic ulcers, which may contribute to impaired healing and increased susceptibility to infection. frontiersin.org

Cell Differentiation

This compound has been shown to influence the differentiation of several cell types, highlighting its role in tissue development and regeneration.

Keratinocyte Differentiation: this compound, along with other β-defensins, is involved in the differentiation of keratinocytes, the primary cells of the epidermis. capes.gov.brmdpi.com The expression of BD-4 increases as keratinocytes differentiate. capes.gov.br These defensins can also stimulate keratinocytes to produce proinflammatory cytokines and chemokines, further linking them to skin immunity and inflammation. nih.govaai.org

Osteoblast/Odontoblast Differentiation: Research has demonstrated that human this compound can promote the differentiation of dental pulp stem cells into osteoblasts (bone-forming cells) and odontoblasts (dentin-forming cells). nih.govfrontiersin.orgmdpi.combjmu.edu.cn This effect appears to be modulated, at least in part, through the Notch signaling pathway. nih.govfrontiersin.orgbjmu.edu.cnnih.gov This suggests a potential role for BD-4 in dental pulp repair and the formation of restorative dentin. nih.govfrontiersin.orgmdpi.combjmu.edu.cn

Table of Research Findings on this compound

Biological System/ProcessRole of this compoundKey Research FindingsAssociated Signaling Pathways
Infectious Diseases (HIV)Inhibition of viral replicationInhibits HIV-1 by direct inactivation and downregulation of the CXCR4 coreceptor. nih.govfrontiersin.org-
Autoimmune Conditions (SLE, AAV)Associated with disease susceptibilityHigher genomic copy number of the DEFB4 gene is linked to increased risk. nih.govnih.gov-
Cancer PathogenesisConcentration-dependent dual role (pro- or anti-tumorigenic)Low concentrations stimulate proliferation; high concentrations inhibit it. exp-oncology.com.ua Can act as a chemoattractant for immune cells in the tumor microenvironment. kuleuven.be-
Reproductive SystemSperm maturation and immunoprotectionHighly expressed in the epididymis, contributes to sperm surface modification and protection from the female immune system. nih.govopenveterinaryjournal.comAndrogen signaling nih.gov
Wound HealingPromotes re-epithelialization and inflammation modulationStimulates keratinocyte migration and proliferation. researchgate.netnih.gov Induces production of cytokines and chemokines. mdpi.com-
Cell Differentiation (Keratinocytes)Involved in epidermal differentiationExpression increases during keratinocyte differentiation. capes.gov.br-
Cell Differentiation (Osteoblasts/Odontoblasts)Promotes differentiation of dental pulp stem cellsEnhances differentiation into bone and dentin-forming cells. nih.govfrontiersin.orgnih.govNotch signaling pathway nih.govfrontiersin.orgbjmu.edu.cnnih.gov

Developmental Processes

While primarily recognized for its role in the innate immune system, emerging evidence indicates that this compound (BD-4), also known as Human this compound (HBD4), is involved in various developmental processes. Its functions extend beyond antimicrobial action to include roles in placental development, tissue differentiation, and regeneration. The expression of beta-defensins in the sterile environment of the developing embryo suggests their participation in developmental regulation. physiology.org

Research has highlighted the differential expression of the Beta-defensin 4A gene (DEFB4A) in various developmental contexts. For instance, studies on bovine pregnancies have revealed significant alterations in DEFB4A expression in placental tissue depending on the method of embryo production. In placentas derived from somatic cell nuclear transfer (SCNT), the expression of DEFB4A was highly reduced compared to placentas from in vitro produced (IVP) embryos. physiology.org This dysregulation of genes involved in organ development, including DEFB4A, is associated with abnormal placental development, which can impact the viability and development of the fetus. physiology.org

Furthermore, studies in teleost fish have identified multiple beta-defensin isoforms that are constitutively expressed during the early developmental stages after hatching, indicating a fundamental role in early life. nih.gov In zebrafish, the expression of defensin-like genes in the larval skin and swim bladder also points to the involvement of this peptide family in developmental processes. nih.gov

A significant area of research is the role of HBD4 in stem cell differentiation and tissue regeneration. HBD4 has been shown to promote the differentiation of dental pulp stem cells (DPSCs) and stem cells from human exfoliated deciduous teeth (SHED) into odontoblasts or osteoblasts. nih.govfrontiersin.org This process is crucial for dentin repair and regeneration. The mechanism underlying this function involves the modulation of specific signaling pathways. Research indicates that the osteoblast/odontoblast differentiation induced by HBD4 is related to the activation of the Notch signaling pathway. frontiersin.orgfrontiersin.org Additionally, HBD4 enhances the migration of DPSCs, a critical step in tissue repair. nih.gov These findings underscore HBD4's potential role in regenerative processes that mimic developmental events.

The table below summarizes key research findings regarding the role of this compound in developmental processes.

Interactive Table: Research Findings on this compound in Developmental Processes

Research AreaModel SystemKey Findings on this compoundAssociated Developmental OutcomeCitations
Placental Development Bovine (Bos taurus)Expression of DEFB4A gene was highly reduced in placentas from cloned (SCNT) embryos compared to IVP embryos.Dysregulation of genes, including DEFB4A, was linked to abnormal placental development and potentially reduced pregnancy viability. physiology.org
Stem Cell Differentiation Human Dental Pulp Stem Cells (DPSCs)Promoted differentiation into odontoblasts/osteoblasts; enhanced cell migration.Induction of restorative dentin formation and pulp repair. nih.govfrontiersin.org
Stem Cell Differentiation Stem Cells from Human Exfoliated Deciduous Teeth (SHED)Enhanced osteoblast/odontoblast differentiation potential.Potential for vital pulp therapy through modulation of the Notch signaling pathway. frontiersin.orgfrontiersin.org
Early Post-natal Development Olive Flounder (Paralichthys olivaceus)Beta-defensin mRNA was constitutively expressed in early developmental stages after hatching.Suggests a fundamental role in immunity and tissue maturation during early life stages. nih.gov
Organogenesis Zebrafish (Danio rerio)Defensin-like genes expressed in larval skin and swim bladder.Implicates defensins in the development and maturation of specific organs. nih.gov

Research Methodologies and Experimental Approaches in Beta Defensin 4 Studies

Molecular Biology Techniques

The investigation of Beta-defensin 4 at the molecular level is fundamental to understanding its role in health and disease. Researchers utilize a variety of techniques to quantify its gene expression, detect the presence of the protein, and analyze the regulatory mechanisms governing its production.

Gene Expression Analysis (Quantitative PCR, Reverse Transcription PCR)

To determine the levels of this compound messenger RNA (mRNA) in various tissues and cells, researchers commonly employ reverse transcription PCR (RT-PCR) and quantitative PCR (qPCR). These techniques are highly sensitive and specific for detecting and quantifying gene expression.

In a typical workflow, total RNA is first extracted from the cells or tissues of interest. This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the PCR amplification.

Reverse Transcription PCR (RT-PCR) is a qualitative or semi-quantitative method used to detect the presence of specific mRNA transcripts. For instance, RT-PCR has been used to demonstrate the expression of DEFB4A, the gene encoding human this compound, in tissues such as the testis, stomach, uterus, and kidney. researchgate.net

Quantitative PCR (qPCR) , also known as real-time PCR, allows for the precise quantification of mRNA levels. This technique was utilized to show that the expression of DEFB4A was significantly upregulated in pterygium samples compared to normal conjunctiva. aai.org In another study, qPCR was employed to demonstrate that pro-inflammatory cytokines like TNF-α and IL-1α could induce a high level of HBD-4 expression in stem cells from human exfoliated deciduous teeth (SHED). mdpi.com The relative expression levels are often calculated using the 2-ΔΔCt method, with a housekeeping gene such as β-actin or GAPDH used for normalization. aai.orgmdpi.com

The specificity of the PCR products can be confirmed by analyzing the melting curve and by running the products on an agarose (B213101) gel. mdpi.com

Western Blot Analysis for Protein Expression

Western blot analysis is a widely used technique to detect and quantify the presence of specific proteins in a sample. This method is crucial for confirming that the DEFB4A gene is translated into the functional this compound protein.

The process involves separating proteins from a cell lysate by size using polyacrylamide gel electrophoresis (PAGE). The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific for this compound. An enzyme-linked secondary antibody that binds to the primary antibody is then added, and a substrate is introduced that reacts with the enzyme to produce a detectable signal, such as a chemiluminescent or colored product.

For example, Western blotting has been used to analyze the expression of this compound in transfected 293T cell lines using a monoclonal antibody. genscript.com It has also been employed to detect the protein in human placenta lysate using a polyclonal antibody. frontiersin.org Furthermore, researchers have used Western blot analysis to investigate the signaling pathways affected by HBD-4, such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com In these experiments, antibodies specific to both the phosphorylated (activated) and total forms of proteins like p38 and ERK1/2 are used to assess the impact of HBD-4 on these signaling cascades. frontiersin.org

Reporter Gene Assays for Promoter Activity

To understand how the expression of the this compound gene is regulated, scientists use reporter gene assays. These assays measure the activity of the gene's promoter, the region of DNA that controls transcription.

In this technique, the promoter sequence of the DEFB4A gene is cloned into a plasmid vector upstream of a reporter gene, such as the gene for firefly luciferase. This construct is then introduced into host cells. If the promoter is active under certain conditions (e.g., in the presence of a specific stimulus), it will drive the transcription of the reporter gene. The activity of the reporter protein (e.g., luciferase) can then be easily measured, providing an indirect measure of the promoter's activity.

For instance, a dual-luciferase reporter assay system can be used where a second reporter gene, such as Renilla luciferase, is co-transfected as an internal control to normalize for transfection efficiency. nih.gov This approach has been used to study the promoter activity of various defensin (B1577277) genes in response to different stimuli and to identify key regulatory elements within the promoter region, such as NF-κB binding sites. frontiersin.orgaai.orgpnas.org While specific examples for the DEFB4A promoter are illustrative of the general methodology, this technique is a powerful tool for dissecting the transcriptional regulation of this compound.

Functional Assays

Beyond understanding its expression and regulation, it is critical to assess the biological functions of this compound. Functional assays are designed to directly measure its antimicrobial efficacy and its ability to attract immune cells.

Antimicrobial Activity Assays (Radial Diffusion Assay, Broth Microdilution)

A hallmark of this compound is its ability to kill a broad range of microorganisms. Several methods are employed to quantify this antimicrobial activity.

Radial Diffusion Assay (RDA) is a gel-based assay that provides a visual and semi-quantitative measure of antimicrobial activity. In this assay, a low-nutrient agar (B569324) gel is seeded with a specific concentration of bacteria. Small wells are then punched into the agar, and different concentrations of the antimicrobial peptide are added to these wells. The peptide then diffuses into the gel, creating a concentration gradient. If the peptide is effective against the bacteria, a clear zone of inhibition will form around the well where bacterial growth has been prevented. The diameter of this clear zone is proportional to the antimicrobial activity of the peptide.

This method has been used to demonstrate the dose-dependent antimicrobial activity of synthetic hBD-4 against Pseudomonas aeruginosa and Escherichia coli. nih.gov The assay can be modified for use with anaerobic bacteria by incorporating reducing agents like dithiothreitol (B142953) (DTT) into the medium and performing incubations in an anaerobic environment. protocols.io

Broth Microdilution Assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the peptide that prevents the visible growth of a microorganism.

In this assay, a standardized suspension of bacteria is added to the wells of a microtiter plate containing serial dilutions of the antimicrobial peptide. The plates are then incubated, and bacterial growth is assessed by measuring the optical density (turbidity) of the culture. The MIC is determined as the lowest peptide concentration at which no growth is observed. nih.gov This method has been used to determine the MIC of hBD-4 against various pathogens, revealing its potent activity against strains like Pseudomonas aeruginosa. researchgate.net A variation of this is the colony forming unit (CFU) reduction assay, where after incubation with the peptide, the bacterial suspension is diluted and plated on agar to count the number of viable bacteria. mdpi.com

Below is an interactive data table summarizing the findings from a modified microdilution assay for a chimeric peptide (H4) derived from hBD-3 and hBD-4, alongside the parent peptides.

StrainPeptideLD90 (μg/mL)
Klebsiella pneumoniaehBD-3>128
hBD-4>128
H464
Enterococcus faecalishBD-316
hBD-4128
H416
Staphylococcus aureushBD-38
hBD-432
H44
Escherichia colihBD-3128
hBD-4>128
H464
Pseudomonas aeruginosahBD-3>128
hBD-4>128
H432
Acinetobacter baumanniihBD-3>128
hBD-4>128
H416
Data adapted from a study on a chimeric hBD-3/hBD-4 peptide. frontiersin.org LD90 is the concentration at which 90% of viable cells were killed.

Chemotaxis Assays

In addition to its direct antimicrobial effects, this compound acts as a chemoattractant, recruiting immune cells to sites of infection and inflammation. Chemotaxis assays are used to measure this migratory response.

A common method is the transwell migration assay or Boyden chamber assay . This assay uses a chamber with two compartments separated by a microporous membrane. Immune cells, such as monocytes or dendritic cells, are placed in the upper compartment, while the test substance (e.g., this compound) is placed in the lower compartment. If the substance is chemotactic, the cells will migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. After an incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by counting under a microscope or using a plate reader.

Cytokine and Chemokine Quantification (ELISA)

The enzyme-linked immunosorbent assay (ELISA) is a widely utilized technique to quantify the levels of cytokines and chemokines in various biological samples, providing insights into the inflammatory and immunomodulatory roles of this compound (BD-4). This method allows for the measurement of specific protein concentrations in samples such as serum, plasma, cell culture supernatants, and tissue homogenates. assaygenie.combiocompare.com

In studies involving cows with mastitis, a species-specific ELISA was employed to determine the concentration of bovine this compound (DEFB-4) in milk and serum. frontiersin.org The results showed significantly higher concentrations of DEFB-4 in animals with acute clinical mastitis compared to those with subclinical mastitis or healthy controls, suggesting its role in the defense against bacterial infections of the udder. frontiersin.org Another study detected lingual antimicrobial peptide (LAP), a type of defensin, in cows using an ELISA method. frontiersin.org

Research on human primary keratinocytes has demonstrated that stimulation with human this compound (hBD-4) can induce the production of various proinflammatory mediators. nih.gov For instance, treatment of keratinocytes with hBD-4, along with other beta-defensins, increased the expression of IL-6, IL-10, monocyte chemoattractant protein-1, macrophage inflammatory protein-3α, and RANTES. nih.gov Similarly, hBD-4 has been shown to induce the release of IL-18 from primary human keratinocytes, with the levels of this cytokine being quantified by a specific ELISA. aai.org Furthermore, hBD-4 stimulation of keratinocytes also led to the production of IL-20 and IL-8, as measured by ELISA. aai.org

In studies on stem cells from human exfoliated deciduous teeth (SHEDs), quantitative polymerase chain reaction (qPCR) was used to assess the effect of hBD-4 on the expression of inflammatory factors. It was found that hBD-4 could down-regulate the expression of IL-1α, IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated SHEDs. frontiersin.orgfrontiersin.org

Commercially available ELISA kits are available for the quantitative determination of this compound in various species, including human, mouse, and rat. assaygenie.combiocompare.combiocompare.com These kits typically employ a sandwich ELISA format where the target protein is captured and detected by specific antibodies. researchgate.netthermofisher.com The sensitivity and detection range of these kits vary, allowing for the measurement of BD-4 concentrations in a range of biological fluids. assaygenie.combiocompare.combiocompare.com

Table 1: Examples of Cytokine and Chemokine Quantification in this compound Research

Cell/Sample TypeStimulant/ConditionMeasured Cytokines/ChemokinesAnalytical MethodKey FindingReference
Bovine Milk and SerumMastitisThis compoundELISAHigher DEFB-4 levels in acute mastitis. frontiersin.org
Primary Human KeratinocyteshBD-4IL-6, IL-10, MCP-1, MIP-3α, RANTESELISAhBD-4 induces proinflammatory mediator expression. nih.gov
Primary Human KeratinocyteshBD-4IL-18ELISAhBD-4 induces IL-18 release. aai.org
Primary Human KeratinocyteshBD-4IL-20, IL-8ELISAhBD-4 stimulates IL-20 and IL-8 production. aai.org
Stem Cells from Human Exfoliated Deciduous Teeth (SHEDs)hBD-4 on LPS-stimulated cellsIL-1α, IL-1β, IL-6, TNF-αqPCRhBD-4 down-regulates inflammatory cytokine expression. frontiersin.orgfrontiersin.org

Cell Culture Models (Primary Cells, Cell Lines, Genetically Modified Cells)

Cell culture models are indispensable tools for investigating the biological functions and mechanisms of action of this compound. These models include primary cells, established cell lines, and genetically modified cells, each offering unique advantages for specific research questions.

Primary Cells:

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant system for studying cellular responses to BD-4.

Primary Human Keratinocytes: These cells have been used to demonstrate that hBD-4 is not typically expressed in normal skin but can be induced. nih.gov Studies have shown that primary keratinocytes treated with hBD-4 exhibit increased expression of proinflammatory mediators. nih.gov Furthermore, research has demonstrated that hBD-4 induces the secretion of IL-18 in primary human keratinocytes. aai.org

Stem Cells from Human Exfoliated Deciduous Teeth (SHEDs) and Dental Pulp Stem Cells (DPSCs): Research has shown that hBD-4 is highly expressed in SHEDs when stimulated by proinflammatory cytokines. frontiersin.orgfrontiersin.orgfrontiersin.org It has also been found to have anti-inflammatory and antibacterial properties and to promote the differentiation of these cells into osteoblasts/odontoblasts. frontiersin.orgfrontiersin.orgfrontiersin.org Similar studies have been conducted on DPSCs to explore the potential of hBD-4 in dental pulp repair. frontiersin.org

Primary Tracheal Epithelial Cells: In canines, primary tracheal epithelial cells have been used to study the expression of beta-defensins in the respiratory tract. Treatment of these cells with lipopolysaccharide (LPS) or infection with certain viruses led to changes in the expression of specific canine beta-defensins. nih.gov

Cell Lines:

Established cell lines offer the advantages of being well-characterized, easy to culture, and providing a high degree of reproducibility.

A431, A549, and TPC-1 Cancer Cell Lines: The effects of recombinant hBD-4 have been analyzed on these human cancer cell lines. Studies have investigated its impact on cell proliferation, viability, cell cycle, and migration, revealing concentration-dependent effects. exp-oncology.com.uanih.gov

HEK293 Cells: Human embryonic kidney (HEK) 293 cells engineered to express specific receptors, such as Toll-like receptors (TLRs) or chemokine receptors, have been instrumental in dissecting the signaling pathways activated by beta-defensins. physiology.org For example, HEK293 cells transfected with the CCR6 receptor were used to study the chemotactic activity of human beta-defensin 1 mutants. nih.gov

RAW 264.7 and THP-1 Macrophage Cell Lines: These cell lines have been used to study the intracellular activity of beta-defensins against mycobacteria. For instance, recombinant bovine neutrophil β-defensin 4 was shown to enter RAW 264.7 macrophages and reduce the intracellular survival of Mycobacterium bovis. nih.gov

Genetically Modified Cells:

Genetic modification of cells allows for the specific investigation of the effects of overexpressing or silencing the gene for this compound.

Genetically Modified Keratinocytes: Researchers have genetically modified primary human keratinocytes to ectopically express hBD-4. nih.govsciencedaily.comoup.com These modified cells demonstrated significantly enhanced antimicrobial activity against Pseudomonas aeruginosa compared to control cells. nih.govsciencedaily.comoup.com This approach is being explored for its potential to create bioengineered skin substitutes with increased resistance to infection for use in burn wound treatment. nih.govsciencedaily.comoup.com

Table 2: Cell Culture Models in this compound Research

Cell TypeModel TypeKey ApplicationResearch FindingReference
Primary Human KeratinocytesPrimary CellsStudying antimicrobial activityGenetically modified keratinocytes expressing hBD4 show increased killing of P. aeruginosa. nih.govsciencedaily.comoup.com
Stem Cells from Human Exfoliated Deciduous Teeth (SHEDs)Primary CellsInvestigating regenerative potentialhBD4 promotes osteogenic/odontogenic differentiation. frontiersin.orgfrontiersin.orgfrontiersin.org
A549, A431, TPC-1Cell LinesCancer biology studieshBD-4 has concentration-dependent effects on cancer cell proliferation and migration. exp-oncology.com.uanih.gov
HEK293Genetically Modified Cells (Transfected)Signal transduction studiesUsed to study defensin interactions with specific receptors like CCR6. nih.gov
RAW 264.7Cell LineIntracellular antimicrobial activityRecombinant bovine β-defensin 4 reduces intracellular M. bovis survival. nih.gov

Advanced Characterization Techniques

A variety of advanced techniques are employed to characterize the structure, interactions, and effects of this compound at a molecular and cellular level.

Structural Analysis (e.g., X-ray Crystallography for General Defensins)

The three-dimensional structure of defensins is crucial for their function. While specific high-resolution structures of this compound are not as extensively documented in the provided results, the principles of structural analysis applied to other beta-defensins provide a framework for understanding its likely conformation.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to determine the tertiary structure of defensins. pnas.org These techniques have revealed that both alpha- and beta-defensins share a common fold characterized by a triple-stranded antiparallel β-sheet, which is stabilized by three intramolecular disulfide bonds. pnas.org The specific connectivity of these disulfide bonds is a defining feature of each defensin family. pnas.org For beta-defensins, the characteristic disulfide bridging is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. pnas.org

Protein-Ligand Interaction Studies (e.g., Affinity Measurement Systems)

Understanding the interactions of this compound with its molecular targets is key to elucidating its biological functions. Various biophysical techniques are used to measure these interactions and determine binding affinities.

One such technique is the use of affinity measurement systems like the Fortebio Octet System, which employs bio-layer interferometry. frontiersin.org This method was used to demonstrate a direct interaction between hBD-4 and lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. frontiersin.orgfrontiersin.org In this study, biotinylated hBD-4 was immobilized on streptavidin sensors, and the binding of LPS was measured. frontiersin.org

Protein-protein docking studies using computational tools like Z-DOCK are also employed to predict and analyze the interactions between beta-defensins and their protein targets. acs.org For example, such studies have been used to investigate the interaction between human beta-defensin 2 and proteins like matrix metalloproteinase-9 (MMP-9) and protein kinase C-βII (PKC-βII). acs.org These computational approaches can identify the specific amino acid residues involved in the interaction and characterize the types of bonds formed, such as hydrogen bonds and non-bonded contacts. acs.org

Isothermal titration calorimetry is another method used to study the binding of beta-defensins to model membranes. nih.gov Furthermore, the development of high-affinity modified DNA aptamers that bind to beta-defensins offers potential for diagnostic and therapeutic applications. The binding affinity of these aptamers can be analyzed using methods like bio-layer interferometry and fluorescent-plate-based binding assays. researchgate.net

Microscopic Techniques (e.g., Scanning Electron Microscopy for Microbial Morphology)

Microscopic techniques are vital for visualizing the effects of this compound on microbial cells and for localizing the peptide within tissues and cells.

Scanning electron microscopy (SEM) is frequently used to observe the morphological changes induced in bacteria upon treatment with beta-defensins. For example, SEM studies have shown that hBD-4 causes the surface of Porphyromonas gingivalis to become depressed and irregular, with the bacterial cells adhering to each other. bjmu.edu.cn Similarly, treatment of Mycobacterium bovis with recombinant bovine neutrophil β-defensin 4 was shown by SEM to disrupt the bacterial cell wall. nih.gov In other studies, SEM has been used to observe the deformation of Curtobacterium luteum cells treated with a fungal defensin, where the cells became curved, suggesting an inhibition of cell wall synthesis. mdpi.com Treatment with antimicrobial peptides can also lead to the formation of membrane vesicles or blebs on the bacterial surface, which can be visualized by SEM as a sign of bacterial stress. asm.org

Confocal microscopy, often using fluorescently-labeled defensin analogs, is employed to study the localization of these peptides in bacteria and fungi. plos.org Immunofluorescence staining is another microscopic technique used to examine the expression and localization of hBD-4 in cells and tissues, such as in dental pulp stem cells. frontiersin.org Immunohistochemistry has been used to identify hBD-4-producing cells in the bronchial and bronchiolar epithelium of human lung tissue. nih.gov

Genomic and Bioinformatic Approaches

Genomic and bioinformatic approaches are crucial for identifying beta-defensin genes, understanding their evolution, and predicting their functions.

The discovery of human this compound was itself a result of screening the human genome database. aai.org Bioinformatic searches of genome sequences have been used to identify the full repertoire of beta-defensin genes in various species, including cattle, which have been found to possess at least 57 such genes. physiology.orgresearchgate.net

Synteny analysis, which compares the conservation of gene order between different species, has been used to map the clusters of beta-defensin genes in the bovine genome and compare them to the human genome. physiology.orgle.ac.uk In humans, beta-defensin genes are found in clusters on chromosome 8 and 20, while in cattle, they are located on four different chromosomes. physiology.orgresearchgate.netle.ac.uk

Phylogenetic analysis is used to study the evolutionary relationships of beta-defensin genes and proteins between different species. researchgate.netle.ac.uk This can help in identifying orthologs (genes in different species that evolved from a common ancestral gene) and lineage-specific expansions of the gene family. le.ac.uk Such analyses have revealed that while some bovine beta-defensins have direct human orthologs, others are the result of lineage-specific duplications. le.ac.uk

Bioinformatic tools are also used to analyze the protein sequences of beta-defensins, predicting features such as the mature peptide sequence, disulfide bridge patterns, and functional domains. researchgate.net Domain-based evolutionary analysis has suggested that the β-defensin domain is an ancestral domain that has been preserved and has evolved to give rise to the functional diversity of these peptides. researchgate.net

Furthermore, genomic studies have revealed extensive copy number variation (CNV) in beta-defensin genes across different species, including humans and cattle. physiology.orgle.ac.uk This variation in the number of copies of a particular gene can influence its expression level and has been associated with susceptibility to certain diseases. le.ac.uk For example, CNV of the DEFB4 gene in humans has been linked to the risk of psoriasis. le.ac.uk

Comparative Genomics and Ortholog Identification

Comparative genomics is a powerful tool for understanding the evolution of gene families like the beta-defensins. By comparing the genomes of different species, researchers can identify orthologs—genes in different species that evolved from a common ancestral gene. This process helps to trace the evolutionary history of beta-defensin genes and understand their functional conservation and divergence.

For instance, studies have identified orthologs of human beta-defensin genes in various mammals, including mice, rats, dogs, chimpanzees, and cattle. physiology.orgphysiology.org These analyses have revealed that beta-defensin genes are often located in syntenic clusters, meaning they are found in corresponding chromosomal regions across different species, suggesting a common ancestral origin. physiology.orggenenames.org For example, four paralogous mouse beta-defensin genes on chromosome 2F have been identified as orthologs of the human beta-defensin cluster on chromosome 20q11.1. physiology.org Similarly, a comparative genomics approach using the bovine genome as a reference identified 43 orthologous beta-defensin genes in sheep, located in four clusters across the genome. nih.govresearchgate.netul.ie

The identification of orthologs is not always straightforward. For example, the mouse ortholog of human beta-defensin 3 (hBD-3) was identified as mouse beta-defensin 14 (mBD-14) based on having the highest sequence identity (69%). asm.org This highlights the importance of careful sequence analysis in establishing orthologous relationships.

Computational Search Strategies (e.g., HMM, BLAST)

Computational search strategies are indispensable for identifying new members of the beta-defensin gene family. The Basic Local Alignment Search Tool (BLAST) and Hidden Markov Models (HMMs) are two of the most commonly used methods.

BLAST is used to find regions of local similarity between sequences. Researchers have used TBLASTN, which compares a protein query sequence against a nucleotide sequence database translated in all reading frames, to identify novel beta-defensin genes in various species. physiology.orgul.ie For example, primate beta-defensin protein sequences have been used to query mouse and rat genomic databases to identify orthologs. physiology.org

HMMs are statistical models that can represent the consensus sequence of a protein family, making them particularly effective for identifying distantly related family members. A genomics approach combining HMMER, a tool based on HMMs, with BLAST has been successful in identifying numerous new human and mouse beta-defensin genes. genenames.orgnih.gov This strategy led to the discovery of 28 new human and 43 new mouse beta-defensin genes located in five syntenic chromosomal regions. genenames.orgnih.gov Similarly, an HMM profile constructed from known beta-defensin peptides was used to search ORFeome-based peptide databases, leading to the identification of six new human beta-defensin members. atsjournals.org

Computational ToolDescriptionApplication in Beta-defensin ResearchReference
BLAST (Basic Local Alignment Search Tool)Finds regions of local similarity between sequences.Used to identify novel beta-defensin genes and orthologs across species by comparing known defensin sequences against genomic and EST databases. physiology.orgphysiology.orgul.ie
HMM (Hidden Markov Model)Statistical models that represent the consensus sequence of a protein family.Combined with BLAST, HMMs have been instrumental in discovering large numbers of new beta-defensin genes in human and mouse genomes. genenames.orgnih.govatsjournals.org

Analysis of Gene Duplication and Evolution

Gene duplication is a primary force driving the evolution of the beta-defensin gene family. jabg.org Following duplication, the resulting paralogous genes can diverge in sequence and function, leading to a diverse repertoire of antimicrobial peptides. oup.comnih.govnih.gov This process is believed to be driven by positive selection, likely in response to the rapid evolution of pathogens. nih.gov

Studies have shown that the beta-defensin locus on human chromosome 8p22-23 has evolved through successive rounds of duplication and subsequent divergence. nih.govnih.gov This has resulted in a cluster of paralogous genes with rapid divergence in the second exons, which encode the mature beta-defensin peptide, while the first exons, encoding the signal peptide, remain relatively conserved. nih.govnih.gov This pattern of evolution suggests that positive selection acts primarily on the mature peptide to alter its properties, such as charge, which can affect its antimicrobial activity. nih.gov

The number of beta-defensin genes varies significantly among species, reflecting a history of lineage-specific gene duplications and losses. jabg.orgresearchgate.net For example, chickens have a single defensin cluster with 13 beta-defensin genes, while opossums have three clusters with 37 genes. jabg.org Humans and mice have even larger numbers, with estimates around 39 and 52 genes, respectively. researchgate.net This variation is thought to be influenced by the different pathogenic pressures faced by each species. jabg.org

In vivo Models

In vivo models, particularly animal models, are crucial for understanding the physiological roles of beta-defensins in disease pathogenesis and the immune response.

Animal Models for Disease Pathogenesis and Immune Response Studies (e.g., Knockout Mice for general defensin function)

Knockout mice, in which a specific gene has been inactivated, have been instrumental in elucidating the functions of beta-defensins. However, studying the function of a single beta-defensin can be challenging due to functional redundancy among the numerous defensin genes. oup.com Deleting a single gene may not produce a noticeable phenotype because other defensins can compensate for its loss. psoriasis.org

Despite this challenge, single-gene knockout models have provided valuable insights. For example, mice lacking mouse beta-defensin 1 (mBD-1), the ortholog of human beta-defensin 1, showed delayed clearance of Haemophilus influenzae from the lungs and an increased incidence of Staphylococcus species in the bladder. oup.comfrontiersin.orgphysiology.orgnih.gov However, these mice were still able to effectively clear Staphylococcus aureus from the airways after nebulization. nih.govasm.org In a model of urinary tract infection with uropathogenic Escherichia coli (UPEC), no significant difference in bacterial burden was observed between mBD-1 knockout and wild-type mice. plos.org

More recent studies have utilized cluster knockout mice, where multiple defensin genes are deleted simultaneously, to overcome the issue of functional redundancy. psoriasis.org For example, the deletion of nine beta-defensin genes expressed in the epididymis resulted in male infertility in mice. oup.com Another study created a cluster knockout mouse line that removed all defensins from the skin to investigate their role in psoriasis. psoriasis.org

In addition to bacterial infections, animal models have been used to study the role of beta-defensins in viral and fungal infections. Mice lacking mBD-1 showed increased mortality and inflammation early in influenza A virus infection. researchgate.net In a model of Fusarium solani keratitis, mice deficient in mBD-3, mBD-4, and the cathelicidin (B612621) CRAMP exhibited more severe infections. nih.gov

Animal ModelGene(s) TargetedKey FindingsReference
mBD-1 Knockout MiceDefb1Delayed clearance of H. influenzae from lungs; increased incidence of Staphylococcus in the bladder. oup.comfrontiersin.orgphysiology.orgnih.gov
mBD-1 Knockout MiceDefb1No significant difference in clearing S. aureus from airways after nebulization. nih.govasm.org
mBD-1 Knockout MiceDefb1No significant difference in UPEC burden in the urinary tract. plos.org
mBD-1 Knockout MiceDefb1Increased mortality and early inflammation in influenza A virus infection. researchgate.net
DefbΔ9/DefbΔ9 MiceNine epididymal beta-defensin genesProfound defect in male fertility. oup.com
mBD-3, mBD-4, CRAMP Knockdown/Knockout MiceDefb3, Defb4, CampMore severe Fusarium solani keratitis. nih.gov

Future Research Directions and Therapeutic Potential of Beta Defensin 4 Academic Focus

Elucidation of Novel Regulatory Mechanisms

Future research into Beta-defensin 4 (BD-4) will likely focus on uncovering the intricate network of regulatory mechanisms that govern its expression. While it is known that inflammatory stimuli can induce BD-4, the specific transcription factors, epigenetic modifications, and signaling cascades involved are still being mapped out. Studies have shown that the expression of human this compound (HBD4) is significantly increased in response to inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-alpha (IL-1α). frontiersin.orgnih.gov This induction is critical for its role in the innate immune response at sites of inflammation.

A variety of chemical compounds have been identified that activate BD-4 expression through diverse biochemical pathways. scbt.com For instance, lithocholic acid acts through the farnesoid X receptor (FXR), while chitosan (B1678972) engages Toll-like receptor 2 (TLR2), both leading to the transcriptional activation of BD-4. scbt.com Epigenetic regulation is another key area, with compounds like butyrate (B1204436) inhibiting histone deacetylases, which promotes a chromatin state favorable for the transcription of the DEFB4 gene. scbt.com Furthermore, vitamins and related compounds, such as 1,25-Dihydroxyvitamin D3 and retinoic acid, stimulate BD-4 production by activating the Vitamin D receptor and retinoic acid receptor (RAR), respectively. scbt.com The metal cofactor zinc also plays a role by influencing the metal-responsive transcription factor MTF-1. scbt.com The signaling pathways implicated in the induction of β-defensins are complex and include the well-characterized Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often triggered by the activation of Pattern Recognition Receptors (PRRs) like TLRs. mdpi.com

Conversely, HBD4 can also exert regulatory effects on inflammatory pathways. In dental pulp stem cells stimulated with lipopolysaccharide (LPS), HBD4 was found to inhibit the upregulation of pro-inflammatory cytokines and Toll-like receptors (TLR2 and TLR4). frontiersin.org It achieves this, in part, by suppressing the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit. frontiersin.org

Table 1: Known Regulators of this compound Expression

Regulator Mechanism of Action Signaling Pathway Reference(s)
TNF-α and IL-1α Inflammatory Cytokine Stimulation - frontiersin.org, nih.gov
Lithocholic acid Farnesoid X receptor (FXR) activation FXR Signaling scbt.com
Chitosan Toll-like receptor 2 (TLR2) activation TLR2/NF-κB Signaling scbt.com
Butyrate Histone deacetylase (HDAC) inhibition Epigenetic Modification scbt.com
1,25-Dihydroxyvitamin D3 Vitamin D receptor (VDR) activation VDR Signaling scbt.com
Retinoic acid Retinoic acid receptor (RAR) activation RAR Signaling scbt.com
Zinc Metal-responsive transcription factor 1 (MTF-1) modulation MTF-1 Signaling scbt.com
Gallic acid - ERK Pathway Activation scbt.com

Detailed Understanding of Role in Microbiota Homeostasis

β-defensins are emerging as key regulators of the complex relationship between the host and its resident microbial communities. nih.govnih.gov They are considered "farmers" of the microbiome, helping to maintain a healthy and balanced microbial ecosystem on mucosal surfaces. nih.govnih.gov Under normal conditions, β-defensins can mediate the trafficking of microbes to dendritic cells, a process that helps promote immune tolerance and control inflammation. nih.govresearchgate.net When the microbial balance is disturbed (dysbiosis), an increase in β-defensin expression is a key host strategy to try and restore homeostasis. researchgate.net

In the gut, β-defensins are expressed by various epithelial cells and play a crucial role in managing the intestinal microbiota. embopress.org Their expression can be induced not only by pathogenic bacteria but also by beneficial probiotic bacteria. embopress.org The gut microbiota itself can trigger β-defensin expression in intestinal epithelial cells through pathways dependent on NF-κB and MAPK/AP-1. frontiersin.org This induced expression is vital for maintaining the integrity of the epithelial barrier. frontiersin.org A breakdown in this regulatory system, leading to altered β-defensin expression and dysbiosis, has been linked to chronic inflammatory conditions such as Inflammatory Bowel Disease. nih.govembopress.org

Exploration of this compound as a Biomarker in Disease Pathogenesis

The regulation of BD-4 expression during disease states makes it a promising candidate as a biomarker for diagnostics and prognostics. A notable example comes from veterinary medicine, where bovine this compound (DEFB-4) has been studied as a biomarker for mastitis in dairy cows. frontiersin.orgnih.gov Research has shown that DEFB-4 concentrations are significantly elevated in the milk and serum of cows with acute clinical mastitis compared to those with subclinical mastitis or healthy animals. frontiersin.orgnih.govresearchgate.net These findings suggest that DEFB-4 levels could serve as an important endogenous parameter for assessing the severity of bacterial udder infections. nih.govresearchgate.net

In humans, investigations have also explored HBD-4 as a potential biomarker. One study assessed its role in pregnant women with COVID-19, highlighting its potential relevance in infectious diseases. mdpi.com Although many studies on defensin (B1577277) biomarkers have focused on human beta-defensin 2 (hBD-2), the findings underscore the potential for members of the β-defensin family to serve as indicators of disease activity, particularly in conditions involving infection and inflammation. nih.gov Further research is needed to validate BD-4 as a reliable biomarker across a range of human diseases.

Table 3: Bovine this compound (DEFB-4) Levels in Mastitis

Group Sample Type Median Concentration Significance Reference(s)
Acute Clinical Mastitis Serum 245 pg/mL p < 0.0001 (vs. Subclinical) nih.gov, researchgate.net
Milk 115 pg/mL p = 0.015 (vs. Subclinical) nih.gov, researchgate.net
Subclinical Mastitis Serum 85 pg/mL - nih.gov, researchgate.net

Investigation of this compound as a Therapeutic Target for Modulating Immune Responses

The multifaceted immunomodulatory functions of BD-4 make it an attractive therapeutic target. Beyond its direct antimicrobial properties, BD-4 can influence both innate and adaptive immune responses, acting as an "alarmin" to signal danger and recruit immune cells. frontiersin.org However, its effects are complex and can be dichotomous, sometimes promoting inflammation and at other times suppressing it. nih.govfrontiersin.org

Therapeutic potential has been demonstrated in the context of tissue regeneration. Studies on dental pulp stem cells have shown that HBD4 possesses anti-inflammatory and regenerative properties, promoting their differentiation into bone- and dentin-forming cells. frontiersin.orgfrontiersin.orgbjmu.edu.cn In a rat model of pulpitis, HBD4 was able to control inflammation and induce the formation of restorative dentin, suggesting its potential as a therapeutic agent in vital pulp therapy. nih.govfrontiersin.org This aligns with broader findings that β-defensins can positively impact wound healing by stimulating the migration and proliferation of epithelial cells. frontiersin.orgmdpi.com

The ability of β-defensins to modulate immune cell activity also presents therapeutic opportunities. They can act as adjuvants to enhance vaccine efficacy by linking innate and adaptive immunity. jmb.or.kr Conversely, their ability to suppress certain immune responses, such as by inducing regulatory T cells, could be harnessed to treat autoimmune diseases. frontiersin.org This dual functionality highlights the need for a deeper understanding of how to selectively target BD-4's activities for specific therapeutic outcomes.

Design and Functional Assessment of this compound Analogs with Enhanced Biological Properties (excluding clinical trials)

A key area of future research is the rational design of BD-4 analogs with improved or more specific biological activities. The native structure of β-defensins, characterized by a specific arrangement of three disulfide bridges, is not always essential for all their functions. nih.gov This structural plasticity allows for the engineering of synthetic analogs with tailored properties.

One study systematically explored this by creating HBD4 analogs with non-native disulfide bridges. nih.gov The results were striking: all the designed analogs, which differed in the number and connectivity of their disulfide bonds, exhibited enhanced antimicrobial potency compared to the native HBD4 peptide. nih.gov Notably, an analog with just a single disulfide bridge showed the highest activity, demonstrating that the full, complex disulfide structure is not a prerequisite for potent antimicrobial function. nih.gov Other research has successfully engineered potent antimicrobial peptides from a linear, inactive analog of HBD4. acs.org

These findings, along with studies on other defensins like hBD3 where disulfide bonds were found to be crucial for chemotactic activity but not for bactericidal function, provide a strategic blueprint for future design. pnas.org By modifying the peptide sequence and disulfide connectivity, it may be possible to create BD-4 analogs that are, for example, potent antimicrobials with minimal inflammatory activity, or powerful chemoattractants for tissue repair without direct microbicidal effects. This research opens the door to developing novel peptide-based therapeutics with optimized and specific functionalities.

Table 4: Designed Analogs of Human this compound (HBD4)

Analog Name Structural Modification Key Functional Finding Reference(s)
H4-1d Single disulfide bridge (non-native) Enhanced antimicrobial potency; most potent among the analogs tested nih.gov
H4-2d Two disulfide bridges (non-native) Enhanced antimicrobial potency compared to native HBD4 nih.gov
H4-3d Three disulfide bridges (non-native connectivity) Enhanced antimicrobial potency compared to native HBD4 nih.gov

Q & A

Q. How can cross-disciplinary teams standardize BD-4 quantification across LC-MS/MS platforms?

  • Methodological Answer : Use a certified reference material (CRM) for BD-4 and harmonize protocols via inter-laboratory ring trials. Report limits of detection (LOD) and quantification (LOQ) using ISO 17025 guidelines .

Tables for Reference

Parameter BD-4 Property Method Source
Molecular Weight4.4 kDaSDS-PAGE, Mass Spectrometry
Isoelectric Point (pI)~9.2Capillary Isoelectric Focusing
Antimicrobial Activity (MIC)2–10 µM (Gram-negative bacteria)Broth Microdilution Assay

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